4,5,7-trifluoro-1H-indole
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Overview
Description
4,5,7-Trifluoro-1H-indole is a fluorinated derivative of indole, an aromatic heterocyclic organic compound. Indole and its derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-trifluoro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or trifluoromethyl hypofluorite (CF₃OF). For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in CF₃Cl at low temperatures can yield fluorinated indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the use of hypervalent iodine reagents for regiodivergent synthesis from styrenes via spirocyclic intermediates .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trifluoro-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorinated indole can react with electrophiles under mild conditions to form substitution products at the 3-position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cycloaddition Reactions: Indole derivatives, including fluorinated ones, are versatile building blocks in cycloaddition reactions, leading to the formation of diverse heterocyclic frameworks.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents such as Selectfluor and trifluoromethyl hypofluorite are commonly used.
Cycloaddition: Various unsaturated reactants and catalysts can be employed in cycloaddition reactions involving indole derivatives.
Major Products: The major products formed from these reactions include fluorinated indoline derivatives, difluoroindolines, and other substituted indoles .
Scientific Research Applications
4,5,7-Trifluoro-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,7-trifluoro-1H-indole and its derivatives involves interactions with specific molecular targets and pathways. For example, fluorinated indole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
3-Fluoroindole: Another fluorinated indole derivative with similar reactivity and applications.
4,5,6,7-Tetrafluoroindole: Exhibits typical reactivity of indole and can undergo substitution reactions at the 3-position.
Fluorinated Pyrrolopyrimidines: Inhibitors of hepatitis C virus RNA replication and potential antiobesity agents.
Uniqueness: 4,5,7-Trifluoro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 4, 5, and 7 positions can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H4F3N |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
4,5,7-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,12H |
InChI Key |
FOXAGBANGCULNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(C=C2F)F)F |
Origin of Product |
United States |
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